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molecular formula C21H21NO4 B557567 Fmoc-Inp-OH CAS No. 148928-15-8

Fmoc-Inp-OH

Cat. No. B557567
M. Wt: 351,41 g/mole
InChI Key: OJYOOHSQOIDDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803384B2

Procedure details

Piperidine-4-carboxylic acid (15.00 g, 116 mmol) was added to a solution of sodium hydrogen carbonate (12.7 g, 151 mmol) in water (200 mL) and the mixture was stirred for 10 min. A solution of 1-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy-2,5-pyrrolidinedione (Fmoc-OSu; 46.9 g, 139 mmol) in tetrahydrofuran (400 mL) was added. The solution was stirred at room temperature for 20 h and then acidified to pH 1 with 3 M HCl (500 mL). The mixture was extracted with ethyl acetate (200 mL then 100 mL) and the combined organic layers were washed with saturated brine (3×100 mL), dried (Na2SO4), filtered and concentrated to approximately 100 mL. Crystallization occurred on concentration. The mixture was allowed to stand for 2 h, then the solid was filtered off, washed with ethyl acetate and dried in a vacuum oven at 60° C. to give N-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid (34.51 g, 85%) as a white solid, mp 187-189° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.C(=O)([O-])O.[Na+].[CH:15]1[C:27]2[CH:26]([CH2:28][O:29][C:30](ON3C(=O)CCC3=O)=[O:31])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1.Cl>O.O1CCCC1>[CH:15]1[C:27]2[CH:26]([CH2:28][O:29][C:30]([N:1]3[CH2:6][CH2:5][CH:4]([C:7]([OH:9])=[O:8])[CH2:3][CH2:2]3)=[O:31])[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
Quantity
12.7 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
46.9 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)ON1C(CCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 mL
WASH
Type
WASH
Details
100 mL) and the combined organic layers were washed with saturated brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 100 mL
CUSTOM
Type
CUSTOM
Details
Crystallization
CONCENTRATION
Type
CONCENTRATION
Details
occurred on concentration
WAIT
Type
WAIT
Details
to stand for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34.51 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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